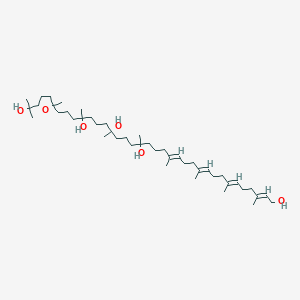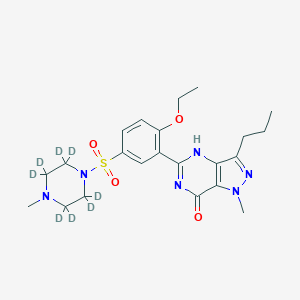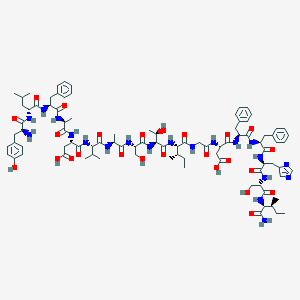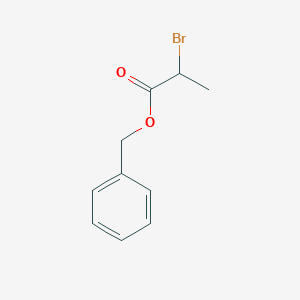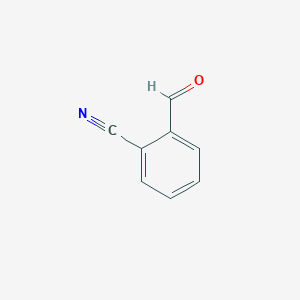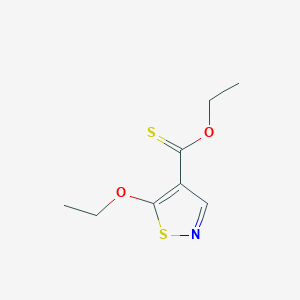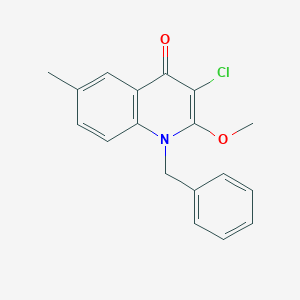
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one is a chemical compound that belongs to the family of quinoline derivatives. This compound has been extensively studied for its potential applications in scientific research. The purpose of
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It also inhibits the production of inflammatory cytokines, which can reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one in lab experiments is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its toxicity and safety profile.
Métodos De Síntesis
The synthesis of 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one involves the condensation of 2-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then chlorinated and cyclized to form 1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one.
Aplicaciones Científicas De Investigación
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
147249-43-2 |
|---|---|
Nombre del producto |
1-Benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one |
Fórmula molecular |
C18H16ClNO2 |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
1-benzyl-3-chloro-2-methoxy-6-methylquinolin-4-one |
InChI |
InChI=1S/C18H16ClNO2/c1-12-8-9-15-14(10-12)17(21)16(19)18(22-2)20(15)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Clave InChI |
BKWQAXKMNCYUNK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=C(C2=O)Cl)OC)CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=C(C2=O)Cl)OC)CC3=CC=CC=C3 |
Sinónimos |
4(1H)-Quinolinone, 3-chloro-2-methoxy-6-methyl-1-(phenylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



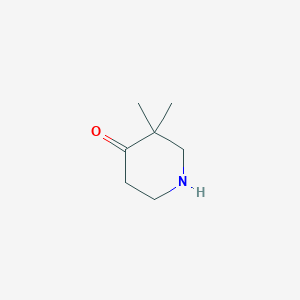
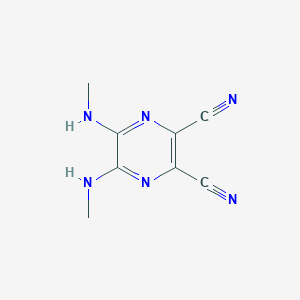
![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)

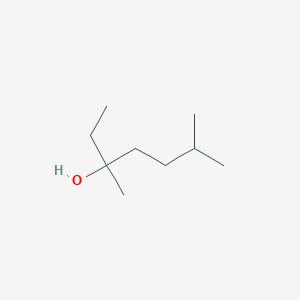
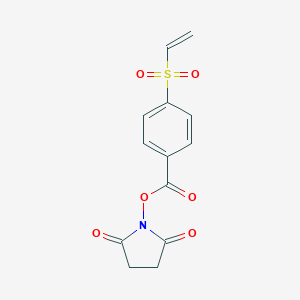
![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
